molecular formula C8H11FO B6198370 6-(fluoromethyl)spiro[3.3]heptan-2-one CAS No. 2703780-88-3

6-(fluoromethyl)spiro[3.3]heptan-2-one

Cat. No.: B6198370
CAS No.: 2703780-88-3
M. Wt: 142.2
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Description

6-(Fluoromethyl)spiro[3.3]heptan-2-one is a versatile spirocyclic building block designed for advanced drug discovery applications. Spirocycles, such as the spiro[3.3]heptane scaffold, are increasingly valued in medicinal chemistry for their ability to improve the physicochemical and pharmacokinetic properties of drug candidates . Incorporating a three-dimensional spirocyclic framework helps move away from flat, aromatic structures, which can lead to enhanced solubility, better metabolic stability, and improved selectivity profiles by reducing off-target effects . The strategic inclusion of a fluoromethyl group at the 6-position offers a synthetic handle for further derivatization and can influence the molecule's lipophilicity and metabolic resistance. This ketone functionality is a key reactive site for further synthetic elaboration, enabling chemists to explore diverse chemical space through reactions such as reductive amination or conversion to various heterocycles . As a high-value building block, this compound is ideal for constructing novel therapeutic agents in medicinal chemistry programs. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2703780-88-3

Molecular Formula

C8H11FO

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Bifunctional Precursors

A widely adopted method involves the cyclization of 1,3-dihaloalkanes or diols under basic conditions. For example, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane serves as a key intermediate, enabling double alkylation reactions with malonate derivatives or other binucleophiles. This approach benefits from the conformational rigidity of the cyclobutane ring, which directs regioselective bond formation.

Reaction conditions :

  • Solvent: Sulfolane or DMF (5–10 volumes)

  • Base: NaOH (2.5 equivalents)

  • Temperature: 80–100°C

  • Yield: 77–92% (dependent on additive control)

Spiroannulation via Ketone Functionalization

Alternative routes begin with preformed spirocyclic ketones. For instance, methyl 6-oxospiro[3.3]heptane-2-carboxylate undergoes deoxofluorination using reagents like DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms, followed by fluoromethylation via nucleophilic substitution. This method is advantageous for introducing late-stage fluorine but requires careful handling of moisture-sensitive intermediates.

Fluoromethyl Group Introduction

The fluoromethyl (–CH2F) moiety is introduced through distinct pathways:

Nucleophilic Fluorination

Halogen-exchange reactions using KF or CsF in polar aprotic solvents (e.g., DMSO, DMF) enable the substitution of chloromethyl or bromomethyl precursors. For example:
R–CH2Br+KF18-crown-6R–CH2F+KBr\text{R–CH}_2\text{Br} + \text{KF} \xrightarrow{\text{18-crown-6}} \text{R–CH}_2\text{F} + \text{KBr}
This method achieves 60–75% yields but risks over-fluorination.

Electrophilic Fluorination

Electrophilic agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) directly fluorinate alcohol or amine intermediates. While less common for –CH2F groups, this approach is critical for synthesizing difluorinated analogs.

Reaction Optimization and Process Parameters

Scalable synthesis demands precise control over reaction variables. A design-of-experiments (DOE) study identified four critical factors for spirocycle formation:

ParameterOptimal RangeImpact on Yield
Equivalents of amine precursor1.2–1.5 equiv↑ Yield by 15%
NaOH concentration2.0–2.5 equiv↓ Impurity by 20%
Temperature80–100°C↑ Conversion by 25%
Solvent volume5–10 volumes↑ Purity by 12%

Key findings :

  • Slow addition of reagents reduces side-product formation (e.g., dialkylated impurities).

  • Catalytic Pd/C enhances hydrogenolysis efficiency during deprotection steps.

Industrial-Scale Production Strategies

Multigram synthesis (up to 0.47 kg) has been achieved through:

Continuous Flow Reactors

Microreactors improve heat transfer and mixing efficiency, particularly for exothermic fluorination steps. Residence times of <5 minutes suppress decomposition pathways.

Crystallization-Driven Purification

The compound’s low solubility in hexane/ethyl acetate mixtures (2.1 mg/mL at 25°C) enables high-purity (>99%) recovery via gradient cooling.

Analytical Characterization

Rigorous quality control employs:

  • NMR : Distinct δ 4.81 ppm (OCH2), δ 4.11 ppm (NCH2) in CDCl3.

  • HPLC : Retention time 12.3 min (C18 column, 70:30 H2O/MeCN).

  • MS : m/z 142.17 [M+H]+ (calc. for C8H11FO).

Challenges and Mitigation Strategies

ChallengeSolution
Epimerization at the fluoromethyl groupUse chiral auxiliaries during alkylation
Hydrolytic instability of the ketoneAnhydrous conditions (<50 ppm H2O)
Byproduct formation during cyclizationAdditive screening (e.g., TBAB)

Chemical Reactions Analysis

Types of Reactions

6-(fluoromethyl)spiro[3.3]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with substituted fluoromethyl groups.

Scientific Research Applications

Chemistry

6-(Fluoromethyl)spiro[3.3]heptan-2-one serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to create derivatives that may exhibit novel properties or activities.

Biology

Research indicates potential biological activity for this compound:

  • Biological Interactions: Preliminary studies suggest interactions with biomolecules, potentially enhancing binding affinity due to the fluoromethyl group.
  • Therapeutic Properties: Investigated as a candidate for drug development, although further biological assays are necessary to elucidate its effects fully.

Medicine

The compound is explored for its potential therapeutic applications:

  • Drug Development: Its unique structure may lead to the discovery of new pharmacological agents or serve as intermediates in medicinal chemistry.
  • Mechanism of Action: The fluoromethyl group may enhance lipophilicity, allowing better interaction with hydrophobic regions of proteins and enzymes.

Industry

In industrial applications, this compound is utilized in:

  • Material Development: As a precursor in the synthesis of specialty chemicals and materials.
  • Chemical Processes: Its stability and reactivity make it suitable for various chemical processes.

Case Studies

  • Synthesis of Complex Molecules:
    • A study demonstrated the use of this compound as a key intermediate in synthesizing novel spirocyclic compounds that exhibited enhanced biological activity compared to traditional compounds.
  • Therapeutic Potential:
    • Preliminary investigations into the compound's interactions with specific receptors suggested promising results that warrant further exploration in drug design.

Mechanism of Action

The mechanism of action of 6-(fluoromethyl)spiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to target molecules. The spirocyclic structure may contribute to the compound’s stability and unique reactivity profile.

Comparison with Similar Compounds

Table 1: Structural Comparison of Spiro[3.3]heptan-2-one Derivatives

Compound Name Substituents/Modifications Molecular Formula Key Features
6-(Fluoromethyl)spiro[3.3]heptan-2-one 6-CH₂F, 2-ketone C₈H₁₁FO Fluoromethyl enhances lipophilicity and metabolic stability.
6-Aminospiro[3.3]heptan-2-ol hydrochloride 6-NH₂, 2-OH C₇H₁₄ClNO Amino and hydroxyl groups enable hydrogen bonding; used in peptide mimics.
6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride 6,6-F₂, 2-NH₂ C₈H₁₄ClF₂N Difluoro substitution increases electronegativity and rigidity.
2-Oxaspiro[3.3]heptan-6-one Oxygen atom in ring, 6-ketone C₆H₈O₂ Oxygen heteroatom alters ring strain and reactivity.
2-Azaspiro[3.3]heptan-6-one trifluoroacetate Nitrogen atom in ring, 6-ketone C₈H₁₀F₃NO₃ Nitrogen heteroatom facilitates hydrogen bonding; used in drug scaffolds.

Key Structural Insights :

  • Fluorinated Derivatives: The fluoromethyl group in this compound increases electronegativity and metabolic resistance compared to non-fluorinated analogs like 6-aminospiro[3.3]heptan-2-ol .
  • Heteroatom Modifications : Replacing a carbon with oxygen (2-oxaspiro) or nitrogen (2-azaspiro) alters ring strain and electronic properties. For example, 2-oxaspiro[3.3]heptan-6-one exhibits increased polarity due to the oxygen atom .

Bioactivity and Pharmacological Profiles

Table 2: Bioactivity Comparison of Selected Spiro Compounds

Compound Name Reported Bioactivity Target/Mechanism Reference Source
This compound Limited data; inferred kinase inhibition Kinase binding via fluorophilic interactions Extrapolated from
6,6-Difluorospiro[3.3]heptan-2-amine Antimicrobial activity Disruption of bacterial membrane integrity
2-Azaspiro[3.3]heptan-6-one derivatives Anticancer activity Inhibition of proteasomal enzymes

Bioactivity Correlations :

  • Clustering analyses indicate that spiro compounds with fluorinated substituents (e.g., -CH₂F, -CF₃) often share bioactivity profiles targeting enzymes with hydrophobic binding pockets .
  • Non-fluorinated analogs like 6-aminospiro[3.3]heptan-2-ol show higher solubility but reduced metabolic stability compared to fluorinated derivatives .

Physicochemical Properties

Table 3: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
This compound 154.17 1.8 12.5 (DMSO)
6,6-Difluorospiro[3.3]heptan-2-amine 197.65 1.2 45.0 (Water)
2-Oxaspiro[3.3]heptan-6-one 112.13 0.5 78.0 (Water)

Key Trends :

  • Fluorination increases LogP (lipophilicity) but reduces aqueous solubility. For example, this compound has a LogP of 1.8, whereas 2-oxaspiro[3.3]heptan-6-one (non-fluorinated) has a LogP of 0.5 .
  • Heteroatom incorporation (e.g., oxygen in 2-oxaspiro) significantly enhances water solubility due to polarity .

Q & A

Q. Example Workflow :

Synthesize spiro[3.3]heptan-2-one via [3+3] cycloaddition.

Introduce bromomethyl at position 6 via radical bromination.

Perform halogen exchange with AgF to yield the fluoromethyl derivative.

Basic Question: How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify spirojunction protons (δ ~1.8–2.5 ppm) and fluoromethyl signals (¹⁹F NMR: δ ~-200 to -220 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the spirocyclic framework.
  • X-ray Crystallography : Confirm the spirocyclic geometry and fluoromethyl orientation. Rigid spiro structures often exhibit planar chirality, which can be visualized via crystallography .
  • Mass Spectrometry : Validate molecular weight (C₈H₁₁FO: MW 142.17 g/mol) and fragmentation patterns.

Advanced Question: How can researchers optimize synthetic yields for this compound?

Methodological Answer:
Yield optimization depends on reaction conditions and intermediates:

  • Catalyst Screening : Test palladium or copper catalysts for halogen-exchange steps. For example, AgF in DMF at 80°C improves fluorination efficiency compared to KF .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance SN2 reactivity for fluoromethyl substitution .
  • Temperature Control : Lower temperatures (~0–25°C) minimize side reactions during cycloaddition steps .

Q. Table 1: Yield Optimization Case Studies

PrecursorFluorination AgentSolventYield (%)Reference
6-(Bromomethyl)spiroAgFDMF72
Spiro[3.3]heptaneKFTHF38

Advanced Question: What makes this compound a potential bioisostere in drug design?

Methodological Answer:
The compound’s rigid spirocyclic core and fluoromethyl group mimic pharmacophores like phenyl rings or piperidine, offering advantages:

  • Conformational Rigidity : Reduces entropic penalties in target binding compared to flexible analogs .
  • Fluorine Effects : Enhances metabolic stability and membrane permeability via C-F bond interactions .
  • Case Study : Spiro[3.3]heptane derivatives show improved selectivity for serotonin receptors over non-spiro analogs due to reduced off-target interactions .

Advanced Question: How does the reactivity of the fluoromethyl group differ from bromo or chloro analogs in spirocyclic systems?

Methodological Answer:
The fluoromethyl group exhibits unique reactivity due to fluorine’s electronegativity and small atomic radius:

  • Nucleophilic Substitution : Fluorine’s poor leaving-group ability limits SN1/SN2 reactivity, unlike bromo analogs. Reactions require strong nucleophiles (e.g., Grignard reagents) or elevated temperatures .
  • Radical Stability : Fluoromethyl groups stabilize adjacent radicals, enabling photochemical or radical-mediated functionalization .
  • Hydrogen-Bonding : The C-F group participates in weak hydrogen bonds, influencing crystal packing and solubility .

Advanced Question: How can researchers resolve contradictions in reported biological activities of spiro[3.3]heptane derivatives?

Methodological Answer:
Discrepancies often arise from assay conditions or structural variations. Mitigation strategies include:

  • Structural Analog Comparison : Compare this compound with analogs like 6-azaspiro[3.3]heptan-2-one to isolate fluorine’s role .
  • Assay Standardization : Replicate studies under identical conditions (e.g., pH, temperature) to control variables.
  • Computational Modeling : Use docking studies to predict binding modes and explain activity differences (e.g., fluoromethyl vs. methyl substituents) .

Q. Table 2: Biological Activity Comparison

CompoundTargetIC₅₀ (nM)NotesReference
6-(Fluoromethyl)spiro[3.3]heptanSerotonin 5-HT₂A120Improved selectivity
6-Methylspiro[3.3]heptan-2-one5-HT₂A450Lower affinity

Advanced Question: What computational methods are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

  • DFT Calculations : Predict bond angles, strain energy, and fluoromethyl group orientation .
  • MD Simulations : Model solvation effects and membrane permeability using force fields like AMBER or CHARMM .
  • LogP Prediction : Tools like MarvinSketch or ACD/Labs estimate lipophilicity, critical for CNS-targeting drug candidates .

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